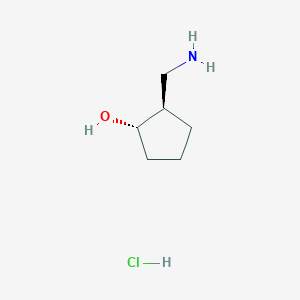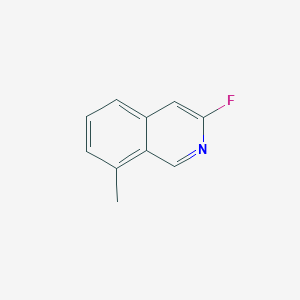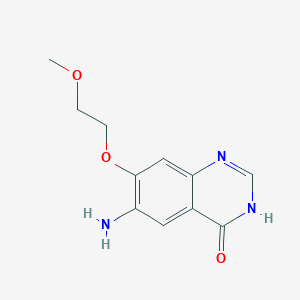
6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethoxy compounds.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinazoline core.
Functionalization: The quinazoline core is then functionalized with an amino group and a methoxyethoxy group under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring.
Substitution: Substitution reactions can introduce different substituents on the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the methoxyethoxy group.
7-(2-Methoxyethoxy)quinazolin-4(3H)-one: Lacks the amino group.
6,7-Dimethoxyquinazolin-4(3H)-one: Contains two methoxy groups instead of one methoxyethoxy group.
Uniqueness
6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the methoxyethoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
6-amino-7-(2-methoxyethoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O3/c1-16-2-3-17-10-5-9-7(4-8(10)12)11(15)14-6-13-9/h4-6H,2-3,12H2,1H3,(H,13,14,15) |
InChI Key |
DFAVRUDPFQPPMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CNC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



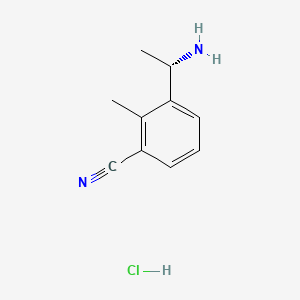
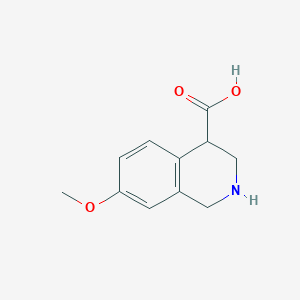
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)

